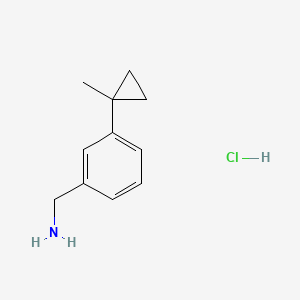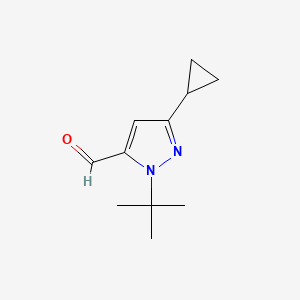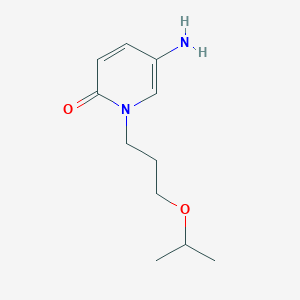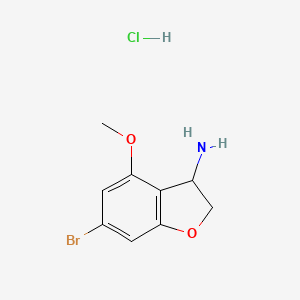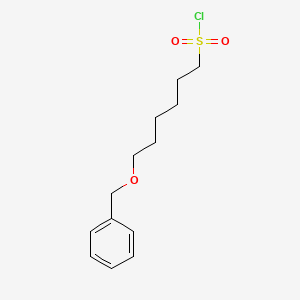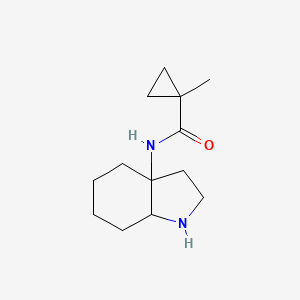![molecular formula C13H23N5O2 B13491824 tert-butyl N-{2-[4-(pyrrolidin-2-yl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate](/img/structure/B13491824.png)
tert-butyl N-{2-[4-(pyrrolidin-2-yl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-{2-[4-(pyrrolidin-2-yl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate is a complex organic compound that features a pyrrolidine ring, a triazole ring, and a tert-butyl carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{2-[4-(pyrrolidin-2-yl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through nucleophilic substitution reactions.
Attachment of the Tert-butyl Carbamate Group: The final step involves the protection of the amine group with a tert-butyl carbamate group using di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl N-{2-[4-(pyrrolidin-2-yl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Tert-butyl N-{2-[4-(pyrrolidin-2-yl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl N-{2-[4-(pyrrolidin-2-yl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl (2-(pyrrolidin-3-yl) ethyl)carbamate
- Tert-butyl (2-piperidin-3-ylethyl)carbamate
- Tert-butyl (4-bromobutyl)carbamate
Uniqueness
Tert-butyl N-{2-[4-(pyrrolidin-2-yl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate is unique due to the presence of both a pyrrolidine ring and a triazole ring, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development.
Propiedades
Fórmula molecular |
C13H23N5O2 |
|---|---|
Peso molecular |
281.35 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(4-pyrrolidin-2-yltriazol-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H23N5O2/c1-13(2,3)20-12(19)15-7-8-18-9-11(16-17-18)10-5-4-6-14-10/h9-10,14H,4-8H2,1-3H3,(H,15,19) |
Clave InChI |
WWZCRCZPOCWPAV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCN1C=C(N=N1)C2CCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



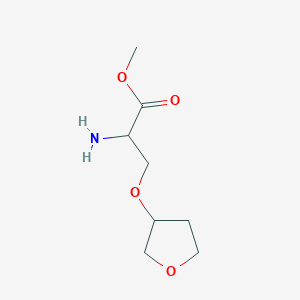
![6-bromo-1-(propan-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13491756.png)
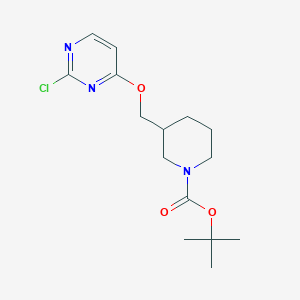
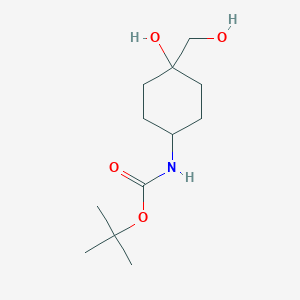
![5-[(3-Amino-2-phenyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13491779.png)
![Ethyl 1-(iodomethyl)-3-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13491785.png)
